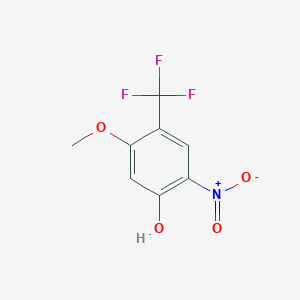

5-Methoxy-2-nitro-4-(trifluoromethyl)phenol

Overview

Description

“5-Methoxy-2-nitro-4-(trifluoromethyl)phenol” is a chemical compound with the empirical formula C10H7F3N2O3 . It is a derivative of phenol, which is a class of compounds that have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

Synthesis Analysis

The synthesis of “5-Methoxy-2-nitro-4-(trifluoromethyl)phenol” and its derivatives involves several methods. One such method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Yet another method involves the oxidation of primary amines .Molecular Structure Analysis

The molecular weight of “5-Methoxy-2-nitro-4-(trifluoromethyl)phenol” is 260.17 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis

Nitro compounds, such as “5-Methoxy-2-nitro-4-(trifluoromethyl)phenol”, are a very important class of nitrogen derivatives. They have high potential for synthesizing bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methoxy-2-nitro-4-(trifluoromethyl)phenol” include a boiling point of 92-94 °C/12 mmHg and a density of 1.473 g/mL at 25 °C .Scientific Research Applications

Chemosensor Development

5-Methoxy-2-nitro-4-(trifluoromethyl)phenol, a phenol derivative, has been utilized in developing sensitive and selective chemosensors. For instance, a phenyl thiadiazole-based Schiff base receptor involving a similar methoxy nitrophenol structure was employed for detecting Al3+ ions. This chemosensor demonstrated rapid responses and high selectivity, making it suitable for binary logical devices and smartphone-based chemical analysis (Manna, Chowdhury, & Patra, 2020).

Atmospheric Chemistry

Compounds with a methoxyphenol structure are significant in atmospheric chemistry. Studies on the atmospheric reactivity of methoxyphenols, like guaiacol, with hydroxyl radicals have shown the formation of nitroguaiacol isomers. These findings are crucial for understanding the chemical behavior of methoxyphenols in the atmosphere, especially regarding secondary organic aerosol (SOA) formation and as potential biomass burning emission gas tracers (Lauraguais et al., 2014).

Environmental Contamination and Remediation

The study of bacteria that degrade environmental contaminants, such as p-nitrophenol, is essential. Research on Rhodococcus opacus SAO101, a gram-positive bacterium, revealed a novel gene cluster responsible for degrading p-nitrophenol. Understanding these mechanisms can contribute to developing bioremediation strategies for nitrophenol contaminants in the environment (Kitagawa, Kimura, & Kamagata, 2004).

Protein Reagent Studies

2-Methoxy-5-nitrobenzyl bromide, a compound with structural similarities, has been studied as a protein reagent sensitive to environmental changes. Such compounds provide insights into enzyme-substrate interactions and protein reactivity, contributing to a deeper understanding of biochemical processes (Horton, Kelly, & Koshland, 1965).

Catalysis and Synthesis

Methoxyphenol derivatives play a role in catalysis and synthetic chemistry. For instance, zeolites used for the selective oxidation of aromatic compounds, including methoxy derivatives, have been explored. Understanding these reactions aids in designing more efficient catalysts and synthetic pathways (Kustov et al., 2000).

Molecular Docking and Quantum Chemistry

Methoxyphenol derivatives have also been the subject of molecular docking and quantum chemical studies. These studies contribute to a better understanding of the molecular structure, spectroscopic properties, and potential biological effects of these compounds (Viji et al., 2020).

Safety And Hazards

Future Directions

The future directions of “5-Methoxy-2-nitro-4-(trifluoromethyl)phenol” and its derivatives could involve further exploration of their potential biological activities, including anti-tumor and anti-inflammatory effects . They could also be used in the synthesis of more complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

properties

IUPAC Name |

5-methoxy-2-nitro-4-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO4/c1-16-7-3-6(13)5(12(14)15)2-4(7)8(9,10)11/h2-3,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYPDXUWXKXLSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560469 | |

| Record name | 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-nitro-4-(trifluoromethyl)phenol | |

CAS RN |

69741-66-8 | |

| Record name | 5-Methoxy-2-nitro-4-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Aminomethylbicyclo[2.2.2]octane](/img/structure/B1627534.png)

![N''-[2-(Trifluoromethyl)phenyl]guanidine](/img/structure/B1627544.png)